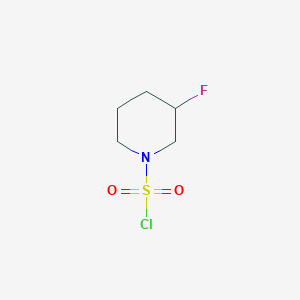
N-(2-fluorobenzyl)-3-pentanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is a chemical compound that features a fluorobenzyl group attached to a pentanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-pentanamine hydrobromide typically involves the reaction of 2-fluorobenzyl chloride with 3-pentanamine in the presence of a base to form the desired amine. The resulting amine is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(2-fluorobenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction can produce fluorobenzyl alcohols.
科学研究应用
N-(2-fluorobenzyl)-3-pentanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-fluorobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2-chlorobenzyl)-3-pentanamine hydrobromide
- N-(2-bromobenzyl)-3-pentanamine hydrobromide
- N-(2-methylbenzyl)-3-pentanamine hydrobromide
Uniqueness
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. Fluorine’s high electronegativity and small size contribute to these distinctive characteristics.
属性
CAS 编号 |
915920-61-5 |
|---|---|
分子式 |
C12H18FN |
分子量 |
195.28 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18FN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI 键 |
YQSUZVDNYDHSBF-UHFFFAOYSA-N |
SMILES |
CCC(CC)NCC1=CC=CC=C1F.Br |
规范 SMILES |
CCC(CC)NCC1=CC=CC=C1F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


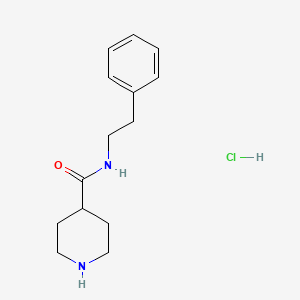
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
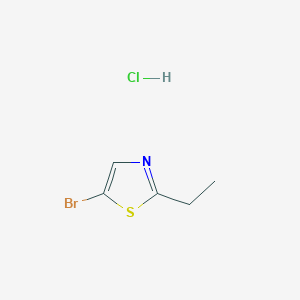
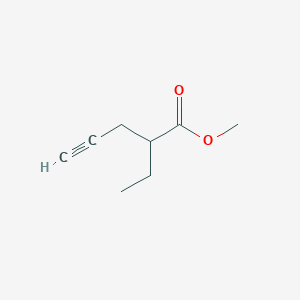
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
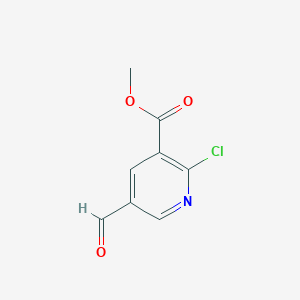

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)
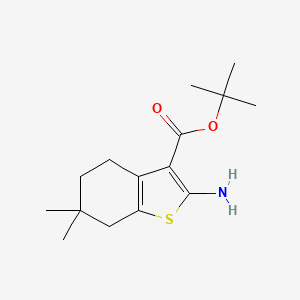

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
